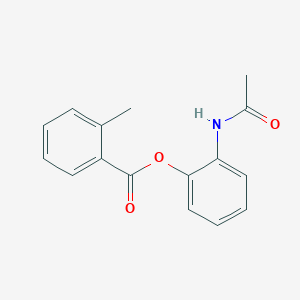![molecular formula C22H24N4O5 B250148 N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B250148.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide], also known as ODPA, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. ODPA is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure, making it an interesting molecule for various studies.
Mecanismo De Acción
The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been shown to bind to DNA and inhibit its replication, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has low toxicity and is well tolerated in vivo. It has been shown to have antioxidant properties and may have potential as a neuroprotective agent. Additionally, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been shown to have anti-inflammatory effects, making it a potential therapeutic for diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is its versatility in applications. Its fluorescent properties make it useful as a probe for detecting metal ions, while its potential as an anti-cancer agent makes it an interesting compound for drug development. However, one limitation of N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide]. One area of interest is its potential use as a therapeutic for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to investigate its anti-cancer properties and potential use in drug development. Finally, research could be conducted to develop new synthetic methods for N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] that are more efficient and cost-effective.
Métodos De Síntesis
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with phosgene to form 2,4-dimethylphenyl chloroformate. This intermediate is then reacted with 1,2,5-oxadiazole to form N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide].
Aplicaciones Científicas De Investigación
N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its antimicrobial properties and as a potential anti-cancer agent. Additionally, N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,4-dimethylphenoxy)acetamide] has been explored for its use in the development of new materials, such as polymers and liquid crystals.
Propiedades
Fórmula molecular |
C22H24N4O5 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-[4-[[2-(2,4-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-13-5-7-17(15(3)9-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-8-6-14(2)10-16(18)4/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28) |
Clave InChI |
CWFWKTISDBRESU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=C(C=C(C=C3)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=C(C=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)
![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)

![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-N-methylbenzamide](/img/structure/B250076.png)
![2-(4-methylphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide](/img/structure/B250079.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250083.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-{[2-(2-Methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250087.png)

